molecular formula C19H18N2O6S B2497689 N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)tryptophan CAS No. 1008587-24-3

N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)tryptophan

Cat. No.: B2497689
CAS No.: 1008587-24-3
M. Wt: 402.42
InChI Key: MGGULMIQVXJROP-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)tryptophan is a sulfonamide derivative featuring a 1,4-benzodioxin ring system linked to a tryptophan moiety via a sulfonyl group. The synthesis of such derivatives typically involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under basic conditions (e.g., aqueous Na₂CO₃), followed by alkylation or acylation steps to introduce substituents . Spectral characterization (IR, ¹H-NMR, ¹³C-NMR, and HRMS) is critical for confirming structural integrity .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c22-19(23)16(9-12-11-20-15-4-2-1-3-14(12)15)21-28(24,25)13-5-6-17-18(10-13)27-8-7-26-17/h1-6,10-11,16,20-21H,7-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGULMIQVXJROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)tryptophan typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate (Na2CO3). This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is then further reacted with tryptophan in the presence of a suitable base such as lithium hydride (LiH) in N,N-dimethylformamide (DMF) to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)tryptophan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)tryptophan has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the tryptophan moiety can interact with various receptors, modulating their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of a tryptophan indole ring and a 1,4-benzodioxin sulfonyl group . Key analogs include:

Sulfonamide Derivatives with Alanine/β-Alanine
  • N-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)alanine (CAS: 298207-76-8) and N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-β-alanine (CAS: 306278-42-2) replace tryptophan with alanine/β-alanine. Both have molecular weights of 287.29 g/mol , lower than the tryptophan derivative due to the absence of the indole ring .
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(Benzodioxin-sulfonyl)Tryptophan C₁₉H₁₈N₂O₆S ~402.42* Indole, benzodioxin, sulfonyl
N-(Benzodioxin-sulfonyl)Alanine C₁₁H₁₃NO₆S 287.29 Alanine, benzodioxin, sulfonyl
N-(Benzodioxin-sulfonyl)-β-Alanine C₁₁H₁₃NO₆S 287.29 β-Alanine, benzodioxin, sulfonyl

*Estimated based on structural similarity to analogs.

Azepine-Containing Tryptophan Derivatives

Compounds like 6t (N’-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-5-phenyl-3-tosyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-2-carbohydrazide) incorporate an azepine ring instead of a sulfonyl linkage. These derivatives exhibit higher molecular weights (e.g., 6t: C₃₅H₃₂N₄O₅S, MW: 632.72 g/mol) and demonstrate distinct bioactivity profiles, though specific data for the tryptophan analog remain unreported .

1,4-Dioxane Ring Analogs

Silybin, a flavonoid with a 1,4-dioxane ring, shares structural similarities in the oxygenated ring system. Unlike the sulfonamide-tryptophan hybrid, silybin’s antihepatotoxic activity is attributed to its flavonoid scaffold, highlighting how ring systems paired with different functional groups alter biological targets .

Antibacterial Activity

This contrasts with azepine-tryptophan derivatives (e.g., 6s–6w), which were synthesized for bioactivity studies but lack published antibacterial data . The tryptophan derivative’s indole ring may confer unique interactions, though empirical data are needed.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)tryptophan is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C19H18N2O6S
  • Molecular Weight: 402.42 g/mol
  • CAS Number: 1008587-24-3

The compound features a tryptophan moiety linked to a sulfonyl group derived from 2,3-dihydro-1,4-benzodioxin, which plays a crucial role in its biological interactions.

This compound's biological activity is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition: The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. This mechanism is significant for compounds targeting metabolic pathways.
  • Receptor Modulation: The tryptophan component may modulate neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential use as a scaffold for developing new antibacterial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. The IC50 values for various cancer cell lines are summarized below:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results indicate that this compound could be a candidate for further development in cancer therapy.

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication examined the compound's effectiveness against resistant bacterial strains. The study highlighted its potential as an alternative treatment option in the era of increasing antibiotic resistance.
  • Investigating Anticancer Mechanisms : Another study focused on the molecular pathways influenced by this compound in cancer cells. Results indicated that it promotes cell cycle arrest and apoptosis through mitochondrial pathways .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagent/ConditionPurposeReference
1Sulfonyl chloride in DMFSulfonylation
2Tryptophan derivative, pH 9–10Amide coupling
3Reflux at 80°C for 12hReaction completion

Structural Characterization: Which spectroscopic methods are critical for confirming the compound’s structure?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm) and sulfonamide linkages .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~435) .
  • X-ray Crystallography : Resolves 3D conformation, particularly for chiral centers in tryptophan .

Basic Physicochemical Properties: How can solubility and melting point be determined experimentally?

Answer:

  • Solubility : Use saturation shake-flask method in buffers (pH 1–7.4) with HPLC quantification .
  • Melting Point : Differential Scanning Calorimetry (DSC) under nitrogen (typical range: 180–220°C) .

Biological Activity Screening: What assays are used to evaluate enzyme inhibition potential?

Answer:

  • α-Glucosidase/Acetylcholinesterase Inhibition : Colorimetric assays (e.g., p-nitrophenyl substrate hydrolysis) at 405 nm .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination for MCF-7) .

Advanced Synthesis: How can low yields in sulfonylation steps be addressed?

Answer:

  • Optimize Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to avoid side reactions .
  • Activating Agents : Add bases (e.g., triethylamine) to deprotonate the amine .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2h vs. 12h) and improve yield .

Structure-Activity Relationship (SAR) Studies: Which substituents enhance biological activity?

Answer:

  • Benzodioxin Modifications : Electron-withdrawing groups (e.g., -CF₃) improve enzyme binding .
  • Tryptophan Side Chain : Methylation at the indole nitrogen increases metabolic stability .

Q. Table 2: SAR Trends

ModificationObserved EffectReference
-SO₂NH- → -SO₂NMe-Increased lipophilicity
Benzodioxin fluorinationEnhanced COX-2 inhibition

Computational Modeling: How to predict binding modes with target enzymes?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 1Q4T for α-glucosidase) .
  • MD Simulations : AMBER or GROMACS for stability analysis (≥50 ns trajectories) .

Data Contradictions: How to resolve discrepancies in biological activity across studies?

Answer:

  • Assay Standardization : Normalize cell viability protocols (e.g., ATP vs. MTT assays) .
  • Metabolic Stability Testing : Use liver microsomes to account for degradation differences .

Target Identification: What strategies identify biological targets for this compound?

Answer:

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins .
  • Phage Display Libraries : Screen for peptide motifs interacting with the benzodioxin-sulfonamide core .

Analytical Method Development: How to validate HPLC purity methods?

Answer:

  • Column Selection : C18 with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) .
  • Validation Parameters : Include linearity (R² >0.99), LOD/LOQ (<1 µg/mL), and inter-day precision (%RSD <2%) .

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